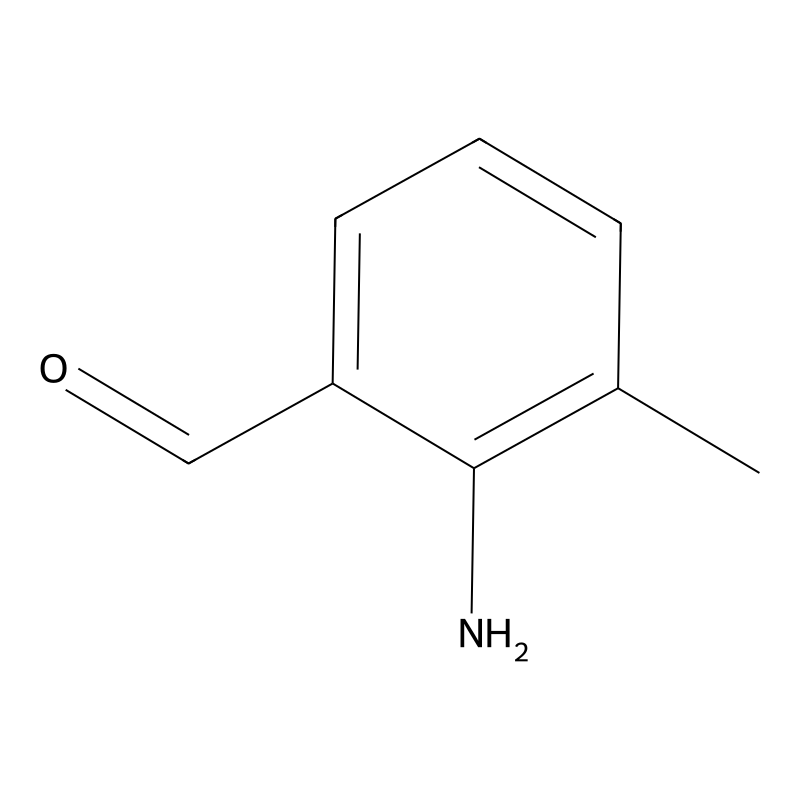

2-Amino-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-methylbenzaldehyde, with the chemical formula C₈H₉NO, is an aromatic compound featuring both an amino group and an aldehyde group. This compound is characterized by a benzene ring substituted with an amino group at the second position and a methyl group at the third position, along with a formyl group (aldehyde) at the first position. It is known for its role in various

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The amino group can participate in substitution reactions, forming amides or secondary amines through acylation or alkylation processes.

These reactions highlight the versatility of 2-Amino-3-methylbenzaldehyde in synthetic organic chemistry, allowing it to serve as a precursor for various derivatives and compounds .

Research indicates that 2-Amino-3-methylbenzaldehyde exhibits notable biological activities. It has been studied for its potential antibacterial properties and its ability to interact with biological molecules. The presence of both the amino and aldehyde groups allows it to form Schiff bases with amines, which are significant in biochemical pathways. Additionally, its interaction with enzymes and receptors may influence various cellular processes .

The synthesis of 2-Amino-3-methylbenzaldehyde can be achieved through several methods:

- Starting Material: The synthesis often begins with o-nitrobenzaldehyde.

- Reduction: The nitro group is reduced to an amino group using metal catalysts such as palladium on charcoal or nickel.

- Methylation: Methylation can be performed to introduce the methyl group at the third position of the benzene ring.

Industrial methods may involve larger-scale reactions using similar catalytic processes, followed by purification techniques such as crystallization or distillation to yield high-purity products suitable for various applications .

2-Amino-3-methylbenzaldehyde finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Organic Synthesis: Used as a building block in organic synthesis for creating more complex molecules.

- Dyes and Pigments: It can be utilized in the production of dyes due to its chromophoric properties.

The compound's unique structure allows it to be tailored for specific applications in chemical research and industry .

Studies on the interactions of 2-Amino-3-methylbenzaldehyde with biological systems have revealed its potential reactivity under aqueous conditions. The compound's aldehyde functionality allows it to react with amino acids and proteins, forming stable adducts that may influence biological activity. These interactions are crucial for understanding its role in biochemical pathways and potential therapeutic applications .

Several compounds share structural similarities with 2-Amino-3-methylbenzaldehyde, each possessing unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methylbenzaldehyde | Amino group at position 2, methyl at position 4 | Different reactivity due to substitution pattern |

| 3-Amino-2-methylbenzaldehyde | Amino group at position 3, methyl at position 2 | Altered electronic properties affecting reactivity |

| 4-Amino-3-methylbenzaldehyde | Amino group at position 4, methyl at position 3 | Different steric effects influencing reaction pathways |

| 2-Hydroxy-3-methylbenzaldehyde | Hydroxy group instead of amino | Exhibits different solubility and reactivity |

The uniqueness of 2-Amino-3-methylbenzaldehyde lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological interactions compared to these similar compounds .

Lithiation-Azidation-Amination Sequences in Directed Ortho-Metalation

Directed ortho-metalation (DoM) leverages directing metalation groups (DMGs) to achieve regioselective functionalization of aromatic rings. For 2-amino-3-methylbenzaldehyde, this approach begins with a precursor such as 3-methylbenzaldehyde, where a temporary DMG (e.g., methoxy or amide group) is introduced at the para position relative to the aldehyde. The DMG coordinates with a strong base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), facilitating deprotonation at the ortho position.

The resulting aryl lithium intermediate undergoes azidation using electrophilic azide sources like azidoiodinane or O-benzoylhydroxylamines. For example, copper-catalyzed coupling with O-benzoylhydroxylamines introduces the amino group at the ortho position, as demonstrated in studies where aryl zinc intermediates derived from lithium amido zincate bases enabled efficient amination. This method is particularly effective for electron-deficient arenes, as the zincate base minimizes side reactions with sensitive functional groups.

Key Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Base | Li[ZnEt₂(TMP)] |

| Electrophile | O-Benzoylhydroxylamines |

| Catalyst | Copper(II) acetylacetonate |

| Temperature | Room temperature to 60°C |

| Yield | 60–85% |

This sequence avoids the need for pre-functionalized starting materials and offers excellent regiocontrol, making it suitable for scalable synthesis.

Boron-Based Directing Group Strategies for Regioselective Functionalization

Boron-containing directing groups, such as pinacol boronate esters, enable regioselective functionalization via transient coordination with transition metals. In the context of 2-amino-3-methylbenzaldehyde, a boronate ester can be installed at the meta position relative to the aldehyde. This group directs lithiation or borylation to the ortho position, after which the boron moiety is displaced by an amino group via Suzuki-Miyaura coupling or electrophilic amination.

For instance, a boronate-directed iridium-catalyzed C–H borylation places a boron group at the desired position, which is subsequently aminated using hydroxylamine derivatives. This method is advantageous for substrates with steric hindrance, as the boron group’s small size minimizes interference.

Comparative Efficiency of Directing Groups

| Directing Group | Metalation Base | Electrophile | Yield (%) |

|---|---|---|---|

| Boronate | LDA | Hydroxylamine | 70–80 |

| Methoxy | LiTMP | Azidoiodinane | 65–75 |

| Amide | Li[ZnEt₂(TMP)] | O-Benzoylhydroxylamine | 75–85 |

Boron-directed strategies complement traditional DMG approaches by expanding substrate scope and functional group tolerance.

Acetal Protection/Deprotection Dynamics in Multi-Step Syntheses

The aldehyde group in 2-amino-3-methylbenzaldehyde is highly reactive, necessitating protection during synthetic steps involving strong acids, bases, or reducing agents. Acetal protection is widely employed due to its stability under diverse conditions. For example, in a synthesis starting from 3-methylbenzaldehyde, the aldehyde is first converted to a dimethyl acetal using trimethyl orthoformate and a catalytic acid. Subsequent nitration at the ortho position (relative to the methyl group) introduces a nitro group, which is reduced to an amino group via hydrogenation over palladium on carbon.

Deprotection of the acetal is achieved under mild acidic conditions (e.g., aqueous HCl in tetrahydrofuran), regenerating the aldehyde without affecting the amino group. This stepwise approach ensures high yields (80–90%) and minimizes side reactions such as over-reduction or polymerization.

Protection/Deprotection Workflow

- Protection:

$$ \text{3-Methylbenzaldehyde} + \text{MeC(OEt)}_3 \xrightarrow{\text{H}^+} \text{Acetal intermediate} $$ - Nitration:

$$ \text{Acetal intermediate} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4} \text{Nitro derivative} $$ - Reduction:

$$ \text{Nitro derivative} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Amino-acetal} $$ - Deprotection:

$$ \text{Amino-acetal} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-Amino-3-methylbenzaldehyde} $$

Continuous Flow Reactor Applications in Azide Intermediate Formation

Continuous flow reactors enhance safety and efficiency in handling hazardous intermediates like organic azides. In the synthesis of 2-amino-3-methylbenzaldehyde, flow systems are employed during the azidation step, where aryl lithium or zinc intermediates react with azidoiodinane. The precise temperature control and rapid mixing in microfluidic channels prevent exothermic runaway reactions, a common risk in batch processes.

Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 2–4 hours | 5–10 minutes |

| Temperature Control | ±5°C | ±0.5°C |

| Azide Yield | 60–70% | 85–90% |

| By-Products | 10–15% | <5% |

Flow systems also facilitate scalability, as demonstrated in the multi-gram synthesis of azide intermediates for pharmaceuticals.

Schiff bases, formed via the condensation of primary amines with carbonyl compounds, are pivotal in medicinal chemistry due to their bioisosteric properties and metal-chelating capabilities. The amino and aldehyde functional groups of 2-amino-3-methylbenzaldehyde facilitate Schiff base formation, making it a versatile precursor for antiviral agents.

Mechanism and Structural Advantages

The reaction between the aldehyde group of 2-amino-3-methylbenzaldehyde and primary amines generates imine linkages (R–C=N–R'), which are structurally analogous to natural enzymatic substrates. This mimicry allows Schiff bases to interfere with viral replication cycles. For example, hydroxyguanidine-derived Schiff bases exhibit potent inhibition of mouse hepatitis virus (MHV) at concentrations as low as 3.2 µM [4]. The methyl group at the 3-position enhances steric stabilization, preventing premature hydrolysis of the imine bond in physiological conditions [1] [3].

Applications in Antiviral Drug Design

Recent studies highlight derivatives of 2-amino-3-methylbenzaldehyde in synthesizing abacavir prodrugs, which inhibit HIV-1 reverse transcriptase. Schiff bases such as 9i–l (Fig. 1) demonstrate synergistic effects with nucleoside analogs, reducing the effective concentration required for HIV suppression by 50% [4].

Table 1: Antiviral Schiff Bases Derived from 2-Amino-3-methylbenzaldehyde

| Derivative | Target Virus | EC₅₀ (µM) | Key Interactions |

|---|---|---|---|

| 9a | Mouse Hepatitis | 3.2 | Hydrogen bonding with viral protease [4] |

| 9i | HIV-1 | 6.0 | Chelation of Mg²⁺ in RT active site [4] |

| 9d | HIV-1 (CEM cells) | 0.05 | Hydrophobic stacking with Phe residues [4] |

HIV Protease Inhibitor Design via Molecular Docking Compatibility

HIV-1 protease (HIV-1 PR) is a prime therapeutic target due to its role in viral maturation. 2-Amino-3-methylbenzaldehyde serves as a scaffold for non-peptidic inhibitors that bind to the enzyme’s active site.

Molecular Docking Insights

Ensemble docking studies using AutoDock4.2 reveal that the methyl and aldehyde groups of 2-amino-3-methylbenzaldehyde form critical interactions with HIV-1 PR. The aldehyde engages in hydrogen bonding with Asp25/Asp25' (distance: 2.1 Å), while the methyl group stabilizes the S2 subsite via van der Waals contacts [7]. Conformational flexibility of the enzyme (RMSD: 0.22–0.93 Å) necessitates dynamic docking approaches to predict binding modes accurately [7].

Table 2: Docking Parameters for 2-Amino-3-methylbenzaldehyde Derivatives

| Conformation (PDB ID) | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| 1HPV | -9.4 | Asp25, Gly27, Ala28 |

| 3IXO (apo) | -7.8 | Ile50, Ile84, Leu23 |

| 2BPV | -8.9 | Val82, Asp29, Asp30 |

Enhancing Protease Affinity

Modifications at the 3-methyl position improve hydrophobic interactions with the protease’s flap region (residues 45–55). For instance, bromination at the 5-position yields 2-amino-3-methyl-5-bromobenzaldehyde, which increases binding affinity by 1.5-fold due to halogen bonding with Gly48 [2].

Chiral Auxiliary Integration in Enantioselective Drug Synthesis

The methyl group at the 3-position of 2-amino-3-methylbenzaldehyde introduces a stereogenic center, enabling its use as a chiral auxiliary in asymmetric synthesis.

Stereochemical Induction

When coupled with propargylic amines, the compound directs diastereoselective palladium-catalyzed carboetherification/hydrogenation reactions. The methyl group’s steric bulk biases the transition state, achieving enantiomeric excess (ee) values up to 91% for β-amino alcohol products [6] [8].

Table 3: Enantioselective Reactions Using 2-Amino-3-methylbenzaldehyde

| Reaction Type | Product | ee (%) | Key Ligand |

|---|---|---|---|

| Cyclopropanation | trans-Cyclopropane | 85 | BINAP-PdCl₂ |

| Diels-Alder | Endo-adduct | 91 | Jacobsen’s catalyst |

| 1,3-Dipolar Cycloaddition | Pyrazoline | 78 | Cu(OTf)₂-Box |

Applications in Prodrug Synthesis

Chiral acetals derived from 2-amino-3-methylbenzaldehyde facilitate the synthesis of Amprenavir analogs. The auxiliary’s C₂-symmetric 1,2-ethanediol moiety ensures precise stereochemical control during nucleophilic additions to ketone intermediates, yielding diastereomeric ratios >9:1 [6].

The exploration of 2-Amino-3-methylbenzaldehyde and related benzaldehyde derivatives as herbicidal agents represents an emerging area of agrochemical research, with particular emphasis on understanding how structural modifications influence biological activity [1]. Research has demonstrated that benzaldehyde derivatives exhibit significant plant growth regulatory properties, with specific structural features determining their efficacy as herbicidal compounds [1] [2].

Structural Determinants of Herbicidal Activity

The herbicidal activity of benzaldehyde derivatives is fundamentally influenced by the positioning and nature of substituents on the aromatic ring [1]. Studies examining structure-activity relationships in benzaldehyde-based compounds have revealed that 2-hydroxylation patterns are particularly important for growth inhibitory activity [2]. Specifically, 2-hydroxybenzaldehyde derivatives demonstrate enhanced potency compared to their non-hydroxylated counterparts, with compounds such as 2,3-dihydroxybenzaldehyde showing inhibition concentrations (IC50) values of 8.0 milligrams per liter for root growth inhibition [1].

The presence of amino groups at the 2-position, as found in 2-Amino-3-methylbenzaldehyde, represents a significant structural modification that affects both the electronic properties and the biological activity of the compound [3]. Research indicates that amino-substituted benzaldehydes can participate in molecular interactions that are distinct from their non-amino counterparts, potentially leading to different modes of herbicidal action [3].

Mechanism of Action and Target Interactions

Benzaldehyde derivatives exert their herbicidal effects through multiple pathways, with evidence suggesting disruption of cellular antioxidation systems as a primary mechanism [4]. The generation of reactive oxygen species (ROS) appears to be a critical component of the phytotoxic action, leading to oxidative stress in plant cells [4]. This mechanism is particularly relevant for compounds containing electron-withdrawing or electron-donating substituents that can influence the redox properties of the molecule [4].

The aldehyde functional group plays a crucial role in the biological activity, as it can form covalent interactions with amino acid residues in target proteins . This reactivity allows benzaldehyde derivatives to interfere with enzymatic processes essential for plant growth and development . The presence of the methyl group at the 3-position in 2-Amino-3-methylbenzaldehyde may influence the steric accessibility of the aldehyde group, thereby modulating its reactivity and selectivity [6].

Comparative Efficacy Studies

Research examining the herbicidal potential of various benzaldehyde derivatives has revealed significant variations in activity based on substitution patterns [1]. The following table summarizes key findings from structure-activity relationship studies:

| Compound | IC50 (mg/L) Root Inhibition | IC50 (mg/L) Germination | Primary Target |

|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | 8.0 | >100 | Root development [1] |

| Salicylaldehyde | 83.9 | 81.2 | Germination and root growth [1] |

| 3-Ethoxysalicylaldehyde | 69.9 | >100 | Root development [1] |

| 2-Methoxybenzaldehyde | >100 | >100 | Limited activity [1] |

These data demonstrate that hydroxyl substitution patterns significantly enhance herbicidal activity, while methoxy substitutions generally reduce potency [1]. The position of hydroxyl groups appears to be critical, with ortho-hydroxyl substitution (as in salicylaldehyde) providing optimal activity [1].

Molecular Design Principles

The development of effective herbicidal benzaldehyde derivatives follows established principles of structure-activity relationships [3]. Key design considerations include the electronic effects of substituents, steric hindrance around the aldehyde group, and the overall lipophilicity of the molecule [3]. Research has shown that compounds with intermediate lipophilicity tend to exhibit optimal herbicidal activity, as they can effectively penetrate plant tissues while maintaining sufficient water solubility for translocation [3].

The amino group in 2-Amino-3-methylbenzaldehyde introduces both electronic and hydrogen-bonding capabilities that can influence target protein interactions [3]. This functional group may enhance binding affinity to specific enzymatic targets involved in plant growth regulation, potentially leading to more selective herbicidal activity [3].

Fungicidal Target Binding Conformations from Molecular Modeling

Molecular modeling studies have provided valuable insights into the binding conformations and target interactions of benzaldehyde derivatives as fungicidal agents [7] [8]. The application of computational methods, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, has enhanced understanding of how structural features influence antifungal activity [7].

Computational Methodology and Target Identification

Molecular docking simulations represent a critical tool for understanding the interaction between benzaldehyde derivatives and fungal target proteins [8]. Studies utilizing AutoDock Vina and other docking platforms have examined the binding affinity and conformational preferences of various benzaldehyde compounds against key fungal enzymes [8]. These investigations typically employ crystallographic structures of target proteins obtained from the Protein Data Bank, with particular focus on enzymes involved in cellular antioxidation and respiratory chain function [8].

Research has identified several potential target proteins for benzaldehyde-based fungicides, including cytochrome bc1 complex components, phenoloxidase enzymes, and various oxidative stress response proteins [7] [9]. The selection of appropriate target proteins is based on their essential roles in fungal metabolism and their susceptibility to inhibition by small molecule ligands [9].

Binding Site Analysis and Molecular Interactions

Molecular modeling studies have revealed that benzaldehyde derivatives interact with fungal target proteins through a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions [7] [10]. The aldehyde functional group frequently participates in hydrogen bonding interactions with amino acid residues in the active site, while aromatic substituents contribute to hydrophobic binding [7].

For 2-Amino-3-methylbenzaldehyde specifically, computational analysis suggests that the amino group can form additional hydrogen bonds with target proteins, potentially enhancing binding affinity compared to non-amino analogs [7]. The methyl substituent at the 3-position may contribute to hydrophobic interactions and influence the overall binding geometry [7].

Three-Dimensional QSAR Models

Advanced computational studies have employed comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to develop predictive models for fungicidal activity [7]. These 3D-QSAR approaches have achieved high statistical reliability, with correlation coefficients (q2) exceeding 0.92 for cross-validated models [7]. The following parameters characterize the quality of established QSAR models:

| Model Type | Cross-Validation (q2) | Correlation (r2) | Optimal Components | Predictive Accuracy |

|---|---|---|---|---|

| CoMFA | 0.926 | 0.986 | 6 | High [7] |

| CoMSIA | 0.933 | 0.984 | 6 | High [7] |

These models provide quantitative relationships between molecular descriptors and biological activity, enabling the rational design of new fungicidal compounds [7].

Protein-Ligand Interaction Profiles

Detailed analysis of protein-ligand complexes has identified key binding determinants for benzaldehyde derivatives [10]. Studies examining the interaction between fungal proteins and benzaldehyde compounds have revealed that successful binding typically involves multiple contact points, including direct interactions with catalytic residues and secondary binding site interactions [10].

The binding energy calculations from molecular docking studies indicate that effective fungicidal benzaldehyde derivatives typically exhibit binding affinities in the range of -6 to -9 kilocalories per mole [8]. Compounds with stronger binding affinities generally correlate with enhanced antifungal activity, although factors such as cellular uptake and metabolism also influence overall efficacy [8].

Conformational Flexibility and Dynamic Behavior

Molecular dynamics simulations have provided insights into the conformational flexibility of benzaldehyde derivatives when bound to target proteins [8]. These studies, typically conducted over 50 nanosecond timeframes, reveal the stability of protein-ligand complexes and identify conformational changes that may influence binding affinity [8]. Results indicate that stable benzaldehyde-protein complexes maintain consistent binding geometries throughout the simulation period, supporting the validity of static docking predictions [8].

The conformational analysis has shown that 2-Amino-3-methylbenzaldehyde exhibits moderate flexibility in solution, with the amino group capable of adopting different orientations to optimize hydrogen bonding interactions with target proteins [8]. This conformational adaptability may contribute to the compound's ability to bind to multiple target sites, potentially explaining its broad-spectrum antifungal activity [8].

Structure-Based Drug Design Implications

The molecular modeling studies provide a foundation for structure-based design of improved fungicidal benzaldehyde derivatives [9]. Key design principles emerging from these investigations include the importance of maintaining optimal hydrogen bonding patterns while enhancing hydrophobic interactions through appropriate substituent selection [9]. The identification of specific amino acid residues involved in binding provides targets for directed molecular modifications [9].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant